molecular formula C22H25NO2 B1242379 L-655,238

L-655,238

Cat. No.: B1242379
M. Wt: 335.4 g/mol
InChI Key: KTCZJNUHEQKQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-655,238 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the benzenemethanol moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-655,238 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

L-655,238 has a wide range of scientific research applications:

Mechanism of Action

L-655,238 exerts its effects by inhibiting the activity of FLAP, a protein involved in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory diseases. By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby alleviating inflammation. The molecular targets and pathways involved include the 5-lipoxygenase pathway and the downstream signaling cascades associated with leukotriene production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-655,238

This compound is unique in its high selectivity and potency as a FLAP inhibitor. Unlike other compounds that target the 5-lipoxygenase pathway, this compound specifically inhibits the activating protein, making it a valuable tool for studying the role of FLAP in various biological processes and for developing targeted therapies for inflammatory diseases .

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[4-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol

InChI

InChI=1S/C22H25NO2/c1-2-3-4-9-22(24)18-11-14-20(15-12-18)25-16-19-13-10-17-7-5-6-8-21(17)23-19/h5-8,10-15,22,24H,2-4,9,16H2,1H3

InChI Key

KTCZJNUHEQKQHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)O

Synonyms

alpha-pentyl-4-(2-quinolinylmethoxy)-benzenemethanol
L 655,238
L 655238
L-655238

Origin of Product

United States

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